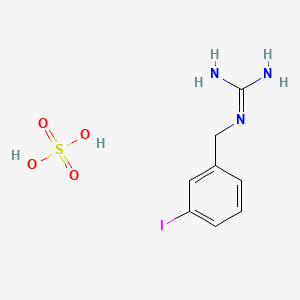

3-Iodobenzylguanidinium-sulfate

Description

Significance of Guanidinium (B1211019) Derivatives in Neurobiological and Radiopharmaceutical Research

The guanidinium group, the protonated form of guanidine (B92328), is a fundamental functional group in medicinal chemistry and drug design. nih.gov Its importance stems from its presence in the amino acid arginine, which makes it a key moiety for molecular recognition in biological systems. Guanidinium-containing molecules possess diverse biochemical and pharmacological properties, allowing them to act as anti-inflammatory agents, enzyme inhibitors, and central nervous system agents. nih.gov

In neurobiological research, the guanidinium group's ability to mimic neurotransmitters is of particular interest. For instance, certain guanidine derivatives can interact with the norepinephrine (B1679862) transporter (NET), a protein responsible for the reuptake of the neurotransmitter norepinephrine into nerve cells. nih.govmdpi.com This structural similarity allows these derivatives to be selectively taken up by cells rich in sympathetic neurons, such as those in the adrenal medulla and other neuroendocrine tissues. nih.govnih.gov

This targeting capability is leveraged in the field of radiopharmaceuticals, which are drugs containing radioactive isotopes used for diagnosis and therapy. nih.gov By attaching a radioisotope to a guanidinium-based targeting molecule, it is possible to deliver radiation directly to specific cells or tissues. nih.gov This principle underpins the development of agents for imaging and treating neuroendocrine tumors. nih.govtaylorandfrancis.com The selectivity of these compounds is a critical prerequisite for their use as radiopharmaceuticals, as it ensures that the radiation is concentrated in the target tissue while minimizing exposure to healthy organs. google.com Guanidinium-rich transporters are also being explored to help deliver various drugs and probes across cellular membranes, overcoming biological barriers. nih.gov

Historical Context of Adrenergic Neuron Targeting Agents in Preclinical Investigations

The scientific pursuit of agents that target the adrenergic nervous system dates back to early pharmacological studies. nih.gov The development of compounds like guanethidine (B1672426) in the 1960s, once a primary treatment for hypertension, provided foundational knowledge about molecules that interact with adrenergic neurons. snmjournals.org This early work paved the way for the deliberate design of agents for imaging the adrenal medulla. nih.govhormones.gr

A significant breakthrough occurred in the late 1970s and early 1980s when researchers at the University of Michigan developed radioiodinated metaiodobenzylguanidine (MIBG). hormones.grsnmjournals.org This was the culmination of efforts to create a radiolabeled analog of norepinephrine that could be used to visualize neuroendocrine tissues. nih.govhormones.gr Scientists combined the structural features of earlier compounds, such as the halogenated benzyl (B1604629) group of bretylium (B1223015) and the guanidine group of guanethidine, to create benzylguanidines. nih.gov

During preclinical development, researchers compared different isomers and found that the meta-iodinated version, m-iodobenzylguanidine, demonstrated greater metabolic stability and less in vivo deiodination than the para-iodinated version, making it the superior candidate for further development. nih.gov Initially developed for imaging the adrenal medulla, the use of radiolabeled MIBG quickly expanded in preclinical and clinical studies to include the localization of neuroendocrine tumors like pheochromocytoma and neuroblastoma, as well as for assessing cardiac sympathetic innervation. mdpi.comnih.govhormones.gr This pioneering work established MIBG as a cornerstone radiopharmaceutical for functional imaging of the adrenergic nervous system. snmjournals.org

Research Rationale for the Elucidation of 3-Iodobenzylguanidinium-Sulfate's Molecular and Preclinical Characteristics

The compound this compound, also referred to as iobenguane (B1672009) sulfate (B86663) or m-iodobenzylguanidinium hemisulfate (MIBGHS), is the stable, non-radioactive precursor salt used to synthesize the final radiopharmaceutical, radioiodinated iobenguane. scirp.orgscirp.org The synthesis of radiolabeled MIBG typically involves an isotope exchange reaction where the non-radioactive iodine-127 on the precursor molecule is replaced with a radioactive iodine isotope, such as iodine-123 (for imaging) or iodine-131 (B157037) (for therapy). nih.govscirp.org

The rationale for the detailed molecular and preclinical characterization of this compound is rooted in the critical need for quality, purity, and safety in pharmaceutical manufacturing. scirp.org The characteristics of the precursor directly influence the quality and efficacy of the final radiolabeled drug product. scirp.org Any impurities present in the precursor, such as m-bromobenzylguanidine or other process-related byproducts, can carry over into the final formulation. scirp.org

These "cold" non-radioactive impurities can compete with the radiolabeled MIBG for uptake by the norepinephrine transporters on target cells. snmjournals.org This competition could potentially reduce the uptake of the radioactive agent, thereby diminishing the quality of a diagnostic scan or the effectiveness of a therapeutic dose. snmjournals.orggoogle.com Furthermore, understanding the stability of the precursor under various conditions (e.g., thermal, photolytic, different pH) is essential to ensure it does not degrade during storage or the manufacturing process, which could lead to the formation of unknown and potentially harmful derivatives. scirp.orgscirp.org Therefore, rigorous elucidation of the molecular and preclinical characteristics of this compound is a fundamental requirement for producing a safe, reliable, and effective radiopharmaceutical. scirp.org

Interactive Data Table: Physicochemical Properties

Users can sort the table by clicking on the headers to compare the properties of the parent compound and its sulfate salt form.

| Property | 3-Iodobenzylguanidine (Parent Compound) | This compound |

| IUPAC Name | 2-[(3-iodophenyl)methyl]guanidine nih.gov | 2-[(3-iodophenyl)methyl]guanidine;sulfuric acid nih.gov |

| Synonyms | Iobenguane, m-iodobenzylguanidine, MIBG drugbank.com | Iobenguane sulfate, MIBG hemisulfate nih.gov |

| Molecular Formula | C₈H₁₀IN₃ nih.gov | C₁₆H₂₂I₂N₆O₄S nih.gov |

| Molecular Weight | 275.09 g/mol nih.gov | 648.3 g/mol nih.gov |

| CAS Number | 80663-95-2 nih.gov | 87862-25-7 nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(3-iodophenyl)methyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHJRGCKGFRFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 3 Iodobenzylguanidinium Sulfate for Research Purposes

Optimized Synthesis Pathways for Unlabeled 3-Iodobenzylguanidinium-Sulfate

The synthesis of the stable, non-radioactive form of this compound is the foundational step for producing the cold standard required for carrier-added radiosynthesis and for various research applications.

The traditional synthesis of unlabeled this compound, often based on the procedure first described by Wieland, involves the reaction of meta-iodobenzylamine (MIBA) with cyanamide (B42294). nih.govresearchgate.net In this method, m-iodobenzylamine hydrochloride is reacted with cyanamide, often in the presence of a base like potassium bicarbonate, to form 3-Iodobenzylguanidinium bicarbonate. nih.gov This intermediate is then converted to the more stable hemisulfate salt by treatment with sulfuric acid. researchgate.net

Refinements to this conventional route have focused on improving yields, simplifying purification, and using alternative reagents. One such modification involves the direct reaction of meta-iodobenzylbromide with guanidine (B92328) in anhydrous ethanol (B145695), which is refluxed for an extended period. nih.gov Another approach utilizes S-ethylisothiouronium sulfate (B86663), which reacts with meta-iodobenzylamine hydrochloride. researchgate.net These methods aim to provide more practical and cost-effective procedures for producing the unlabeled compound, which can then be scaled up for production. nih.govresearchgate.net

Table 1: Comparison of Conventional Synthesis Routes for Unlabeled this compound

| Starting Material | Reagent(s) | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| meta-iodobenzylamine HCl | Cyanamide, KHCO₃, H₂SO₄ | Heating with cyanamide, followed by conversion to sulfate salt. | 78% | nih.gov |

| meta-iodobenzylbromide | Guanidine HCl, Sodium ethoxide | Reflux in anhydrous ethanol for 36 hours. | 43% | nih.gov |

| meta-iodobenzylamine HCl | S-ethylisothiouronium sulfate | Stirred at room temperature for 5 hours. | 63% | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. ufsm.br This technology has been applied to the synthesis of MIBG analogues, demonstrating its potential for enhancing the efficiency of producing this compound and its derivatives. ufsm.brredalyc.org

In the synthesis of a related compound, 4-Hydroxy-3-iodobenzylguanidine (HIBG), microwave irradiation was used for key steps, including the final iodination. ufsm.brredalyc.org The use of a microwave batch reactor dramatically reduces reaction times from hours or days to minutes. ufsm.br This rapid, controlled heating can lead to increased product yields and purities. redalyc.org The principles of this approach are directly applicable to the synthesis of this compound, offering a pathway for faster and more efficient production for research purposes. ufsm.br

Chemical Derivatization and Analog Preparation for Structure-Activity Relationship (SAR) Studies

The exploration of the biological activity of this compound, also known as meta-iodobenzylguanidine (MIBG) sulfate, is significantly advanced through the systematic chemical derivatization and preparation of its analogs. These modifications are fundamental to establishing a comprehensive Structure-Activity Relationship (SAR), which aims to deliniate how specific structural features of the molecule influence its biological and pharmacokinetic properties. The process of chemical derivatization involves the targeted alteration of the parent compound's structure to yield a library of related molecules, or analogs. researchgate.net This approach allows researchers to probe the pharmacophore—the essential molecular features responsible for the compound's activity.

Investigations into the SAR of MIBG have focused on several key areas of its structure: the position of the iodine atom on the benzene (B151609) ring, the nature of the substituent on the ring, and modifications to the benzylguanidinium moiety. The synthesis of these analogs often employs established chemical routes, which are adapted to introduce the desired molecular changes.

One of the primary modifications explored is the positional isomerism of the iodine atom. While 3-Iodobenzylguanidinium is the most clinically recognized form, its ortho-substituted counterpart, 2-Iodobenzylguanidine (oIBG), has been synthesized for comparative studies. The synthesis of these isomers allows for a direct assessment of how the iodine's location on the aromatic ring affects the molecule's interaction with biological targets.

Another key area of derivatization involves the substitution of the iodine atom with other functional groups or the introduction of additional substituents onto the benzene ring. For instance, the synthesis of 4-Hydroxy-3-iodobenzylguanidine sulfate introduces a hydroxyl group at the 4-position of the benzene ring. snmjournals.org This modification can significantly alter the electronic properties and potential for hydrogen bonding of the molecule, thereby influencing its biological activity and uptake mechanisms. The synthesis of such analogs provides valuable data points for constructing a robust SAR model.

The general synthetic strategies for these analogs often begin with a suitably substituted benzylamine (B48309) or benzyl (B1604629) halide, which is then reacted to introduce the guanidine group. For example, a common method involves the reaction of a substituted benzylamine hydrochloride with cyanamide or the reaction of a substituted benzylbromide with guanidine. nih.gov By starting with differently substituted precursors, a wide array of analogs can be systematically prepared.

The table below summarizes key analogs of this compound that have been synthesized for research purposes, highlighting the structural modifications made.

| Compound Name | Structural Modification from 3-Iodobenzylguanidinium | Purpose of Derivatization |

| 2-Iodobenzylguanidine (oIBG) | Iodine at the ortho (2) position instead of meta (3) | To study the effect of iodine position on activity. |

| 4-Hydroxy-3-iodobenzylguanidine sulfate | Addition of a hydroxyl (-OH) group at the 4-position | To investigate the influence of ring substitution on biological properties. snmjournals.org |

| m-Iodobenzylguanidine bicarbonate | Bicarbonate salt form | Intermediate in the synthesis of the sulfate salt. prepchem.com |

Detailed research findings from these derivatization studies are crucial for optimizing the molecular structure for specific applications. For example, comparing the biological distribution of different radioiodinated isomers can reveal the optimal substitution pattern for targeted delivery. The insights gained from these SAR studies are not only pivotal for refining the properties of existing compounds but also for guiding the rational design of novel derivatives with enhanced efficacy or more favorable pharmacokinetic profiles. rsc.orgmdpi.com

Molecular and Cellular Mechanisms of Action in Preclinical Research Models

Investigation of Norepinephrine (B1679862) Transporter (NET) Binding and Uptake Dynamics

The primary mechanism for the entry of 3-Iodobenzylguanidinium into cells is through the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft. nih.govmdpi.comnih.gov This active transport process is considered the dominant and most efficient pathway for its cellular accumulation. nih.govhormones.gr

The affinity of 3-Iodobenzylguanidinium for the norepinephrine transporter (NET) has been quantified in various preclinical models. In human neuroblastoma cell lines (SK-N-SH) engineered to express NET, the compound demonstrates a significant binding affinity. mdpi.com Studies using C6 rat glioma cells transduced to express the human NET (hNET) have determined the half-maximal inhibitory concentration (IC50) for MIBG to be 1.72 ± 0.58 µM. nih.gov Another study reported a Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal transport velocity, of 0.49 µM for MIBG in NET-transfected HEK293 cells, indicating a high-affinity interaction. nih.govresearchgate.net

The selectivity of MIBG is crucial for its specific targeting of adrenergic cells. Research has shown that MIBG uptake is mediated by NET and not significantly by the dopamine (B1211576) transporter (DAT) or the serotonin (B10506) transporter (SERT) in their respective transfected cell lines. snmjournals.org While SERT can transport MIBG, it does so with a much lower affinity (Km = 9.7 µM) compared to NET. nih.govresearchgate.net This demonstrates a high degree of selectivity for the norepinephrine transporter, which is a key characteristic for its use in studying adrenergic systems. nih.gov

Table 1: Affinity of MIBG for the Norepinephrine Transporter (NET) in Preclinical Models

| Cell Line | Parameter | Value | Reference |

|---|---|---|---|

| C6-hNET | IC50 | 1.72 ± 0.58 µM | nih.gov |

| SK-N-SH | IC50 | 6.51 µM | mdpi.com |

| HEK293-NET | Km | 0.49 µM | nih.govresearchgate.net |

| HEK293-SERT | Km | 9.7 µM | nih.govresearchgate.net |

Competitive binding assays confirm that 3-Iodobenzylguanidinium directly competes with norepinephrine for uptake via the NET. In these studies, the presence of increasing concentrations of norepinephrine inhibits the uptake of radiolabeled MIBG in NET-expressing cells. snmjournals.org Similarly, MIBG competes with other NET substrates and inhibitors. For instance, the tricyclic antidepressant desipramine (B1205290), a potent NET inhibitor, effectively blocks MIBG uptake. europeanreview.orgsnmjournals.org In competitive binding experiments using C6-hNET cells, MIBG was used as a competitor against other novel ligands to determine their relative affinities for the transporter. scispace.comnih.gov These studies collectively establish that MIBG shares the same binding and transport pathway as norepinephrine and is subject to competition by other compounds that interact with the NET. snmjournals.orgeuropeanreview.org

Intracellular Trafficking and Subcellular Compartmentalization Studies

Once inside the cell, 3-Iodobenzylguanidinium undergoes further transport and compartmentalization, which is crucial for its retention within target cells. nih.gov

After being transported into the cytoplasm by NET, MIBG is actively taken up into neurosecretory granules or vesicles. nih.govhormones.grresearchtrends.net This process is mediated by the vesicular monoamine transporters, VMAT1 and VMAT2. hormones.grnih.govnih.gov This vesicular storage is a key feature of MIBG's mechanism, particularly in well-differentiated neuroendocrine tumors like pheochromocytoma, where it leads to prolonged retention of the compound. researchtrends.netnih.gov The transfer into these storage vesicles is an energy-dependent process. nih.govsemnim.es

However, the importance of VMAT-mediated storage can vary depending on the cell type. In neuroblastoma cells, for example, it has been suggested that MIBG is found more in the cytoplasm and mitochondria rather than being predominantly stored in vesicles, which may be due to these cells having fewer storage granules. researchtrends.netnih.govnih.gov

While the primary uptake mechanism is the active, NET-mediated pathway, a secondary, non-specific uptake via passive diffusion has also been reported. nih.govhormones.grsemnim.es This passive mechanism is not dependent on energy, is not saturable, and occurs in all cell types, unlike the specific NET-mediated uptake. hormones.gr At lower concentrations, the active transport system is dominant, while passive diffusion may play a more significant role at higher concentrations. europeanreview.org Additionally, some studies have explored the potential involvement of other transporters, such as organic cation transporters (OCTs), in the uptake of MIBG in certain tissues. researchgate.netnih.govresearchgate.net For instance, research suggests that OCT3, an extraneuronal transporter, is primarily responsible for the cardiac uptake of MIBG in cardiomyocytes. nih.govresearchgate.net

Elucidation of Specificity for Adrenergic Neurons and Related Cells in Research Models

The specificity of 3-Iodobenzylguanidinium for adrenergic tissues is a cornerstone of its utility. mdpi.com Its structural resemblance to norepinephrine allows it to accumulate selectively in tissues with high adrenergic innervation, such as the heart, salivary glands, and adrenal medulla, as well as in tumors originating from the neural crest like neuroblastoma and pheochromocytoma. nih.govmdpi.comauctoresonline.org

Preclinical studies in rats have shown that damaging adrenergic neurons with neurotoxins diminishes the uptake of MIBG in the heart, confirming that the compound resides within these specific neurons. snmjournals.org Furthermore, perturbing adrenergic neuron function through pharmacological means, such as with the NET inhibitor imipramine (B1671792) or the sympathomimetic agent phenylpropanolamine, alters MIBG concentrations in the heart in a manner consistent with its localization within adrenergic neurons. nih.gov The high concentration of MIBG in these tissues reflects the density and functional integrity of the NET and the adrenergic system as a whole. nih.govsnmjournals.orgmdpi.com This specificity allows for the detailed study of the adrenergic nervous system in various research models. nih.gov

Molecular Basis of Guanidinium (B1211019) Moiety Contribution to Biological Activity

The biological activity of 3-Iodobenzylguanidinium is intrinsically linked to its guanidinium group, a key structural feature that governs its interaction with its primary biological target, the norepinephrine transporter (NET). asociacion-nen.orgakjournals.com This transporter, an integral membrane protein, is responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons and is highly expressed in neuroendocrine tumors. wikipedia.orgnih.gov The function of 3-Iodobenzylguanidinium as a norepinephrine analog is therefore critically dependent on the molecular properties of its guanidinium moiety, which facilitates recognition and transport by NET. nih.govnih.gov

The guanidinium group is a strong organic base with a pKa typically ranging from 13 to 13.6, ensuring it is protonated and carries a positive charge at physiological pH. scirp.org This cationic nature is fundamental to its biological function, enabling it to form strong electrostatic interactions and hydrogen bonds with specific residues within the NET binding site. scirp.org The positive charge of the guanidinium cation is delocalized across its three nitrogen atoms through resonance, which stabilizes the ion and influences its interaction geometry with biological targets.

Preclinical research, including structure-activity relationship (SAR) studies and molecular modeling, has elucidated the indispensable role of the guanidinium group. These studies have demonstrated that both the benzyl (B1604629) ring and the guanidinium moiety are required for effective NET binding. asociacion-nen.org The transport process is an active, sodium-dependent, and saturable mechanism, underscoring the specificity of the interaction. nih.govrichtlijnendatabase.nl

Recent advances in structural biology, including cryogenic electron microscopy (cryo-EM), have provided high-resolution structures of the human NET (hNET). researchgate.netnih.gov These studies reveal that 3-Iodobenzylguanidinium (referred to as MIBG in the studies) binds at the central substrate-binding site of the transporter. researchgate.netnih.gov Molecular modeling based on these structures and earlier homology models has identified a specific binding pocket, sometimes referred to as "Pocket A," which accommodates the positively charged guanidinium group. mdpi.com This pocket is lined with polar amino acid residues that can form crucial hydrogen bonds and ionic interactions with the guanidinium moiety. mdpi.com

Site-directed mutagenesis studies on NET have further defined the key amino acid residues that form this binding site and are critical for substrate recognition and transport. While many of these studies use norepinephrine as the substrate, the findings are highly relevant to understanding the interaction with 3-Iodobenzylguanidinium. Residues such as Asp75 (in rat NET) and Phe317 have been shown to be critical. Specifically, the interaction is thought to involve a salt bridge between the cationic guanidinium group and the carboxylate side chain of an aspartate residue, alongside cation-π interactions with aromatic residues like phenylalanine in the binding pocket.

The importance of the guanidinium group is further highlighted by comparing the uptake of various MIBG analogs. Modifications to other parts of the molecule can significantly alter binding affinity and transport efficiency, but removal or substantial alteration of the guanidinium group typically abolishes activity.

| Compound/Analog | Modification from 3-Iodobenzylguanidinium (m-IBG) | Key Finding in Preclinical Models | Implication for Guanidinium Moiety's Role |

|---|---|---|---|

| p-Iodobenzylguanidine (pIBG) | Iodine at para-position instead of meta-position | Showed higher uptake in the adrenal medulla but was found to be less metabolically stable (more deiodination) in vivo. jacc.org | Highlights that while the guanidinium group is essential for binding, the overall structure influences stability and uptake kinetics. |

| [18F]MFBG (meta-fluorobenzylguanidine) | Fluorine at meta-position instead of iodine | Exhibited a lower affinity for NET and lower cellular uptake compared to MIBG in vitro. researchgate.net | Demonstrates that the nature of the halogen substituent affects binding affinity, but the core interaction is maintained by the guanidinium group. |

| Technetium-99m labeled MIBG derivatives | Addition of a chelating group (N2S2) for 99mTc labeling | Showed specific but significantly lower heart uptake compared to [125I]MIBG. Uptake was inhibited by desipramine (a NET inhibitor). nih.gov | Indicates that large structural modifications can hinder access to the binding site, even when the essential guanidinium group is present. |

| meta-Aminobenzylguanidine (MABG) | Amino group instead of iodine | Retained affinity for NET and was used as a basis for developing multivalent targeting scaffolds. asociacion-nen.org | Shows that substitutions at the meta-position are tolerated, confirming the primary importance of the benzylguanidine pharmacophore for NET interaction. |

Structure Activity Relationship Sar Studies and Rational Design of 3 Iodobenzylguanidinium Sulfate Analogs

Impact of Structural Modifications on NET Binding Affinity and Selectivity

The binding affinity and selectivity of MIBG analogs to the NET are paramount for their efficacy as diagnostic and therapeutic agents. nih.gov Extensive research has focused on modifying the two key components of the MIBG scaffold: the benzyl (B1604629) ring and the guanidinium (B1211019) group, to enhance these properties. nih.gov

The benzene (B151609) ring of MIBG is a critical component for its binding to the NET. nih.gov Modifications to this ring, including the position and nature of substituents, significantly influence the molecule's binding affinity.

Substituents on the benzene ring can be broadly categorized as activating or deactivating groups, which donate or withdraw electron density from the ring, respectively. libretexts.org This electronic property, in turn, affects the interaction with the NET. For instance, electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient sites within the NET binding pocket. Conversely, electron-withdrawing groups can decrease the ring's electron density. libretexts.orglibretexts.org

The position of the substituent on the benzyl ring is also a critical determinant of NET binding. The meta position (position 3) for the iodine atom in MIBG has been found to be optimal for NET recognition. nih.gov Shifting the iodine to the para position (pIBG) resulted in greater accumulation in the adrenal glands but also increased in vivo deiodination and metabolic instability, making m-iodobenzylguanidine the preferred isomer for clinical development. nih.gov

Furthermore, the introduction of other halogens or functional groups at various positions has been explored. For example, replacing the iodine with an amino group to form meta-aminobenzylguanidine (MABG) resulted in a similar NET-binding ability to MIBG. nih.govresearchgate.net However, many other modifications have not yielded superior results, with MIBG often remaining the most effective analog in in vivo studies. nih.gov The addition of a methyl group at the 4-position is one of the few modifications that has shown improved retention in neuroblastoma cells. nih.gov

Research into fluorinated analogs has been of particular interest for developing PET imaging agents. While some fluorinated analogs like [¹⁸F]MFBG and [¹⁸F]PFBG, which lack an iodine atom, showed poorer performance compared to MIBG, the synthesis of 4-[¹⁸F]fluoro-3-iodobenzylguanidine ([¹⁸F]FIBG), which retains the iodine, demonstrated superior properties. nih.gov This highlights the potential importance of the iodine substituent for MIBG-like bioactivity. nih.gov

| Analog | Modification | Impact on NET Binding/Uptake | Reference |

|---|---|---|---|

| p-Iodobenzylguanidine (pIBG) | Iodine at para-position | Greater adrenal accumulation but more in vivo deiodination and metabolic instability compared to MIBG. | nih.gov |

| meta-Aminobenzylguanidine (MABG) | Amino group instead of iodine at meta-position | Similar NET-binding ability to MIBG. | nih.govresearchgate.net |

| 4-Methyl-MIBG | Methyl group at the 4-position | Improved retention in neuroblastoma cells. | nih.gov |

| [¹⁸F]MFBG and [¹⁸F]PFBG | Fluorine substitution, lacking iodine | Poorer performance compared to MIBG in vitro and in vivo. | nih.gov |

| 4-[¹⁸F]Fluoro-3-iodobenzylguanidine ([¹⁸F]FIBG) | Fluorine added to MIBG structure | Superior MIBG analogue. | nih.gov |

The guanidinium group is another essential pharmacophore for NET binding. nih.gov This positively charged group is believed to interact with a negatively charged or polar region within the NET binding site. uni-augsburg.de Modifications to this group have been investigated to understand its role and to potentially improve binding affinity and selectivity.

Studies have shown that the guanidinium group is crucial for the biological properties of MIBG. For example, the incorporation of a second guanidine (B92328) group at the 4-position of MIBG led to a significant decrease in internalization into neuroblastoma cells. nih.govresearchgate.net This suggests that the size and charge distribution of the guanidinium moiety are finely tuned for optimal interaction with the NET.

The protection of the guanidine moiety during radiolabeling synthesis has also been shown to be important. Different protecting groups, such as N,N',N''-tri-Boc, can affect the radiochemical yield of the final product. uni-augsburg.demdpi.com

| Modification | Impact on NET Binding/Uptake | Reference |

|---|---|---|

| Incorporation of a second guanidine group at the 4-position | Significant decrease in internalization into neuroblastoma cells. | nih.govresearchgate.net |

| Use of different protecting groups (e.g., N,N',N''-tri-Boc) on the guanidine moiety during synthesis | Affects radiochemical yield. | uni-augsburg.demdpi.com |

Correlation Between Chemical Structure and In Vivo Biodistribution in Research Models

The ultimate test of a new MIBG analog is its performance in vivo. The chemical structure of an analog directly influences its biodistribution, which is the pattern of its uptake and clearance in different organs and tissues. nih.gov An ideal analog would show high and specific uptake in NET-expressing tumors with rapid clearance from non-target tissues, leading to high tumor-to-background ratios. researchgate.net

Studies have shown a correlation between in vitro NET affinity and in vivo biodistribution. For example, a competitive cellular uptake assay demonstrated a decrease in NET-transporting affinity from meta-fluorine to iodine substituted analogs, which was consistent with in vivo animal studies where the fluorine-containing analog exhibited the highest cardiac uptake. mdpi.com

The position of substituents on the benzyl ring significantly impacts biodistribution. While p-iodobenzylguanidine (pIBG) showed higher accumulation in the adrenal glands, its increased metabolic instability made it less favorable than MIBG. nih.gov Fluorinated analogs like [¹⁸F]MFBG, despite having a lower affinity for NET in vitro compared to MIBG, demonstrated comparable tumor accumulation in PET imaging studies, but with a significantly more rapid clearance from the body. nih.govresearchgate.net This rapid clearance is a desirable property for an imaging agent.

The development of chemical delivery systems (CDS) aims to overcome the inability of MIBG to cross the blood-brain barrier (BBB). By attaching MIBG to a carrier molecule, it may be possible to deliver it to the central nervous system for brain imaging applications. nih.gov

| Analog/Modification | Key In Vivo Biodistribution Finding | Reference |

|---|---|---|

| p-Iodobenzylguanidine (pIBG) | Higher adrenal gland accumulation but more in vivo deiodination and metabolic instability compared to MIBG. | nih.gov |

| [¹⁸F]MFBG | Comparable tumor accumulation to MIBG but with significantly more rapid body clearance. | nih.govresearchgate.net |

| Chemical Delivery System (CDS)-MIBG | Some CDS-MIBG analogs showed potential for increased brain uptake in preclinical models. | nih.gov |

Computational Chemistry and Molecular Modeling Approaches for Ligand Design

In the absence of a crystal structure for the human norepinephrine (B1679862) transporter (hNET), computational chemistry and molecular modeling have become invaluable tools for understanding the interaction between MIBG and its analogs with the NET. mdpi.com These approaches provide insights into the binding modes of these ligands and help in the rational design of new analogs with improved properties.

Molecular docking studies are used to predict the binding pose of a ligand within the NET binding site. These studies have suggested that interactions such as T-shaped π–π stacking between the benzene ring of the tracer and aromatic amino acid residues (like tyrosine and phenylalanine) in the NET are crucial for binding. mdpi.com The strength of this interaction can be influenced by the electronegativity of the substituents on the benzene ring. mdpi.com

Modeling studies have also helped to rationalize experimental findings. For instance, computational modeling has been used to explain the different affinities of halogen-substituted MIBG analogs, correlating the findings with pharmacological data. researchgate.net These models can identify key binding pockets within the NET, such as a polar pocket that interacts with the guanidinium group and a hydrophobic pocket that accommodates the benzyl ring. uni-augsburg.de

By providing a three-dimensional view of the ligand-receptor interaction, molecular modeling allows researchers to virtually screen new potential ligands and prioritize those with the highest predicted affinity and selectivity for synthesis and further testing. tesisenred.net

Development of Novel Radioiodinated and Other Labeled Derivatives for Research Purposes

The development of novel labeled derivatives of MIBG is an active area of research, driven by the need for improved imaging and therapeutic agents. nih.gov While radioiodinated MIBG (with ¹²³I or ¹³¹I) has been the clinical standard, researchers are exploring other radionuclides and labeling strategies. nih.gov

The development of no-carrier-added (n.c.a.) radioiodinated MIBG preparations has been a significant advancement. nih.gov These preparations have a much higher specific activity, meaning a greater proportion of the MIBG molecules are radiolabeled. This can lead to increased specific uptake in NET-expressing cells. nih.gov

Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with favorable properties for PET imaging, including a longer half-life than carbon-11. mdpi.com This has spurred the development of several ¹⁸F-labeled MIBG analogs. The synthesis of these analogs often involves multi-step processes, and researchers are continually working to develop more efficient and higher-yielding radiolabeling methods. researchgate.net Examples of ¹⁸F-labeled analogs include [¹⁸F]MFBG, [¹⁸F]PFBG, and the more recently developed [¹⁸F]FIBG. nih.govresearchgate.net

Other radionuclides, such as bromine-76 (B1195326) (⁷⁶Br) and astatine-211 (B1237555) (²¹¹At), have also been used to label MIBG analogs for PET imaging and potential therapeutic applications, respectively. snmjournals.org The development of these novel derivatives, along with improved radiolabeling techniques, continues to expand the research and clinical potential of MIBG-based compounds. acs.org

Advanced Analytical Methodologies for the Characterization and Quality Control of 3 Iodobenzylguanidinium Sulfate in Research

Chromatographic Techniques for Purity Assessment and Impurity Profiling of Research Batches

Chromatographic methods are fundamental to assessing the purity of 3-Iodobenzylguanidinium-sulfate and identifying any process-related or degradation impurities. These techniques separate the compound of interest from contaminants based on differential partitioning between a mobile and a stationary phase.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and impurity profiling of this compound in research batches. openaccessjournals.com Due to the compound's polar and positively charged guanidinium (B1211019) group, specialized HPLC methods are often required for effective separation. scirp.org

Initially, methods involving ion-pair reagents like triethylamine (B128534) (TEA) and trifluoroacetic acid (TFA) in the mobile phase were used with C8 or C18 columns. scirp.orgscirp.org However, these reagents can suppress the signal in mass spectrometry (MS) detection. scirp.org More advanced methods utilize phenyl-group columns, which enhance separation through π-π interactions between the analyte and the stationary phase. scirp.orgscirp.org A common approach involves a gradient elution with a mobile phase consisting of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile (B52724). scirp.orgscirp.org

UV detection is typically set at a wavelength of around 229 nm or 254 nm. scirp.orgiaea.org When coupled with mass spectrometry (HPLC-MS), this technique becomes a powerful tool for not only quantifying purity but also for identifying unknown impurities by providing mass-to-charge ratio information. scirp.orgsterlingpharmasolutions.comnelsonlabs.com Purity levels for synthesized batches of 3-Iodobenzylguanidinium hemisulfate salt are often found to be above 99.0%. scirp.org

Table 1: HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column Type | Reversed-phase C8 scirp.org | Phenyl-type scirp.orgscirp.org | µBondapak C-18 researchgate.net |

| Mobile Phase | Isocratic: ddH₂O/CH₃CN (3:1, v/v) with TEA and TFA, pH 4.0 with phosphoric acid scirp.orgscirp.org | Gradient: A) 4 mM ammonium formate, 0.5 mL acetic acid in 1 L deionized water; B) 4 mM ammonium formate in acetonitrile scirp.orgscirp.org | Isocratic: Tetrahydrofuran and 0.1 mol/l NaH₂PO₄ (12:88) iaea.orgresearchgate.net |

| Flow Rate | 1.5 mL/min scirp.org | 0.5 mL/min scirp.org | 2 mL/min iaea.orgresearchgate.net |

| Detection | UV (229 nm) scirp.org | UV (229 nm) and MS/MS scirp.orgscirp.org | UV (254 nm) iaea.org |

| Retention Time | Not specified | 4.8 min scirp.orgscirp.org | 14 min (for ¹²³I-MIBG) iaea.org |

Thin-Layer Chromatography (TLC) for Radiochemical Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently employed to assess the radiochemical purity of radioiodinated 3-Iodobenzylguanidinium, such as [¹²³I]MIBG and [¹³¹I]MIBG. nih.govnih.govsemnim.es This technique is crucial for ensuring that the radioactivity is primarily associated with the intact radiotracer and not with free radioiodide or other radiolabeled impurities. nih.gov

In a typical TLC system, a small spot of the radiolabeled compound is applied to a stationary phase, such as a silica (B1680970) gel or cellulose (B213188) plate. snmjournals.orgiaea.org The plate is then developed in a suitable mobile phase. The different components of the sample travel up the plate at different rates, resulting in their separation. The distribution of radioactivity on the developed chromatogram is then measured using a radio-TLC scanner. koreascience.kr

For MIBG, common stationary phases include silica gel G and Whatman 3MM paper. iaea.orgresearchgate.net The choice of the mobile phase is critical for achieving good separation between the radiolabeled MIBG and free iodide.

Table 2: TLC Systems for Radiochemical Purity of Radioiodinated MIBG

| Stationary Phase | Mobile Phase | Rf of MIBG | Rf of Free Iodide | Reference |

|---|---|---|---|---|

| Whatman 3MM paper | n-butanol:acetic acid:water (5:2:1) | 1.0 | 0.0 | iaea.org |

| Whatman 3 paper | chloroform:methanol:acetic acid (3:1:1) | 0.9-1.0 | 0.1-0.2 | koreascience.kr |

| Silica gel G | Ethyl acetate:ethanol (B145695) (1:1) | Not specified | Not specified | researchgate.net |

| Silicic acid paper | 0.9% Sodium Chloride | Not specified | Not specified | snmjournals.org |

Spectroscopic Characterization Techniques for Structural Confirmation in Research Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural confirmation of this compound. nih.gov Both ¹H NMR and ¹³C NMR are utilized to provide a detailed picture of the molecule's carbon-hydrogen framework. nih.gov

In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals confirm the presence of the benzyl (B1604629) and guanidinium moieties. mlsu.ac.in The aromatic protons typically appear as a complex multiplet in the downfield region, while the methylene (B1212753) protons adjacent to the aromatic ring and the guanidinium group protons have characteristic chemical shifts. youtube.com

¹³C NMR provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms, and their chemical shifts indicate the type of carbon (aromatic, aliphatic, etc.). youtube.comuiowa.edu This data is crucial for confirming that the synthesis has yielded the correct isomer (i.e., the meta-substituted product). nih.gov

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Impurity Identification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of 3-Iodobenzylguanidinium and to identify impurities. scirp.org When coupled with a separation technique like HPLC, it allows for the analysis of individual components in a mixture. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion, further aiding in identification. nelsonlabs.com

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation and impurity identification. scirp.orgsterlingpharmasolutions.com In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented. The resulting product ions provide a fragmentation pattern that acts as a "fingerprint" for the molecule. researchgate.net By analyzing the fragmentation of the main compound and any detected impurities, their structures can be proposed or confirmed. scirp.orgresearchgate.net For 3-Iodobenzylguanidinium (m/z 276 for the free base), key fragmentation pathways involve the loss of the iodine atom, ammonia, cyanamide (B42294), and the guanidinium group. researchgate.net

A common process-related impurity identified using HPLC-MS/MS is m-bromobenzylguanidine (MBrBG), which arises from the presence of m-bromobenzylamine in the starting materials. scirp.orgscirp.org

Table 3: MS/MS Fragmentation of 3-Iodobenzylguanidinium and a Key Impurity

| Compound | Precursor Ion (m/z) | Major Product Ions (m/z) | Inferred Neutral Loss | Reference |

|---|---|---|---|---|

| 3-Iodobenzylguanidinium | 276 | 259, 234, 217, 149, 90 | NH₃, C₂H₄N₃, Guanidine (B92328), I | researchgate.net |

| m-Bromobenzylguanidine | 228/230 | 211/213, 186/188, 169/171, 90 | NH₃, C₂H₄N₃, Guanidine, Br | scirp.org |

Radiochemical Purity and Stability Assessment for Radiolabeled Research Tracers

For research involving radioiodinated 3-Iodobenzylguanidinium ([¹²³I]MIBG or [¹³¹I]MIBG), assessing the radiochemical purity and stability over time is critical. scirp.org Radiochemical purity is the proportion of the total radioactivity in the desired chemical form. nih.gov Stability studies are essential to determine the shelf-life of the radiotracer under specific storage conditions.

Radiochemical purity is typically determined shortly after synthesis and at various time points thereafter using chromatographic methods like HPLC and TLC, as described in sections 6.1.1 and 6.1.2. iaea.orgnih.gov For instance, the radiochemical purity of commercially available [¹²³I]MIBG has been reported to be greater than 90% at 4 hours post-reconstitution. snmjournals.org

The stability of radiolabeled MIBG can be affected by factors such as temperature, light, and radiolysis (decomposition due to the emitted radiation). iaea.org Studies have shown that [¹³¹I]MIBG is stable for at least 12 months when stored at -18°C as a hemisulfate salt. scirp.org However, aqueous solutions of MIBG may degrade when exposed to UV light, heat, or oxidative and alkaline environments. scirp.orgscirp.org For diagnostic applications, storing [¹³¹I]MIBG in a freezer (at ≤ -15 °C) for up to five days has been shown to prevent significant radiolysis. iaea.org The stability of [¹³¹I]mIBG at a concentration of 480-555 MBq/mL was found to be greater than 97% at 4°C after 4 days. koreascience.kr

Quantitative Analytical Methods for Determining Compound Concentration in Biological Research Samples

The accurate quantification of 3-Iodobenzylguanidinium sulfate (B86663) and its derivatives, such as meta-iodobenzylguanidine (MIBG), in biological matrices is crucial for preclinical and clinical research. Given the polar nature of the guanidinium group, specialized analytical techniques are required to achieve the necessary sensitivity and specificity. biopharmaservices.comnih.gov The primary methods employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). biopharmaservices.comscirp.org Sample preparation is a critical preceding step to ensure accurate and reproducible results. nih.gov

Sample Preparation

Before instrumental analysis, biological samples like plasma, serum, or tissue homogenates undergo a preparation process to remove interfering substances and concentrate the analyte of interest. Common techniques include:

Protein Precipitation (PPT): This is a straightforward and widely used method for plasma and serum samples. nih.gov It involves adding a solvent, such as acetonitrile, to precipitate proteins, which are then separated by centrifugation. ajol.info

Solid-Phase Extraction (SPE): SPE offers a more selective method for isolating analytes from complex matrices. acs.org It utilizes a solid sorbent to which the analyte binds, while impurities are washed away. The purified analyte is then eluted for analysis. This technique is particularly useful for concentrating low-level analytes. mdpi.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. While effective, it can be more time-consuming and may not be as efficient for highly polar compounds like 3-Iodobenzylguanidinium sulfate. biopharmaservices.commdpi.com

Use of Surrogate Matrices: For endogenous compounds where an analyte-free matrix is unavailable, a surrogate matrix, such as artificial cerebrospinal fluid (CSF) or organic solvents, can be used to prepare calibration standards. cstti.comnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis of 3-Iodobenzylguanidinium sulfate. scirp.orgbrieflands.com Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture. scirp.orgbrieflands.com

Due to the high polarity of the guanidinium group, ion-pairing agents like triethylamine (TEA) and trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape and retention on reversed-phase columns. scirp.orgscirp.org However, these agents can suppress ionization in mass spectrometry. scirp.orgscirp.org Therefore, methods have been developed using phenyl-based columns that leverage π-π interactions for enhanced separation without the need for ion-pairing agents, making them compatible with MS detection. scirp.org

UV detection is a common method for HPLC analysis of 3-Iodobenzylguanidinium sulfate, with the wavelength typically set around 229 nm for optimal absorbance. brieflands.com

Table 1: HPLC Methods for the Analysis of MIBG and Related Compounds

| Parameter | Method 1 | Method 2 |

| Column | C8 | Hypersil Gold Phenyl |

| Mobile Phase | Water:Acetonitrile (3:1, v/v) with 4.1 mL triethylamine and 1 mL trifluoroacetic acid per 1 L, pH adjusted to 4.0 with phosphoric acid | A: 4 mM ammonium formate, 0.5 mL acetic acid in 1 L deionized water (pH 4.9-5.0) B: 4 mM ammonium formate in acetonitrile |

| Flow Rate | 1.5 mL/min | 0.5 mL/min |

| Detection | UV | UV and MS/MS |

| Reference | scirp.org | scirp.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for bioanalysis due to its high sensitivity and selectivity. nih.govnih.gov It allows for the precise quantification of 3-Iodobenzylguanidinium sulfate and its metabolites, even at very low concentrations in complex biological fluids. nih.govmdpi.com

In LC-MS/MS, the LC system separates the compounds, which are then ionized (typically by electrospray ionization - ESI) and detected by a tandem mass spectrometer. nih.gov The use of multiple reaction monitoring (MRM) mode enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte. mdpi.com

The development of LC-MS/MS methods that avoid non-volatile ion-pairing agents like phosphate (B84403) and TEA is crucial for achieving optimal ionization efficiency and signal intensity. scirp.orgscirp.org

Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for Sulfatides and Lysosulfatide in Human Cerebrospinal Fluid

| Parameter | Sulfatides | Lysosulfatide |

| Linear Range | 0.02-1.00 µg/mL | 0.02-1.00 ng/mL |

| Accuracy | Within ±15% | Within ±15% |

| Precision | Within ±15% | Within ±15% |

| Matrix | Artificial Cerebrospinal Fluid | Artificial Cerebrospinal Fluid |

| Reference | nih.govresearchgate.net | nih.govresearchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Immunoassays

While less common for small molecules like 3-Iodobenzylguanidinium sulfate, immunoassays can be developed for related larger molecules or for biomarkers that may be affected by the compound. nih.gov These assays rely on the specific binding of an antibody to the target analyte.

Detailed Research Findings

Research has demonstrated the successful application of these quantitative methods. For instance, HPLC-MS/MS methods have been developed to identify and quantify process-related impurities and degradation products of m-Iodobenzylguanidine. scirp.orgscirp.org One study detailed an HPLC-MS/MS method using a phenyl column and a mobile phase of ammonium formate and acetonitrile, which effectively separated MIBG from its impurities. scirp.org The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters determined during method validation to ensure the assay's sensitivity. ajol.infomedicinescience.org For example, a validated HPLC-UV method for other compounds reported an LOD and LOQ of 1 ng and 3 ng, respectively, for a 200 bp DNA fragment. medicinescience.org While specific to that analyte, it illustrates the level of sensitivity that can be achieved.

In clinical research involving related compounds, LC-MS/MS assays have been validated to quantify biomarkers in cerebrospinal fluid, demonstrating high accuracy and precision with a linear range suitable for detecting pathological concentrations. nih.govresearchgate.net These validated methods are essential for reliable pharmacokinetic and pharmacodynamic studies.

Emerging Research Paradigms and Future Directions for 3 Iodobenzylguanidinium Sulfate Research

Integration with Advanced Preclinical Imaging Technologies (e.g., Multimodal Imaging)

The integration of MIBG with advanced preclinical imaging technologies is revolutionizing how researchers visualize and quantify its distribution and effects in living organisms. Multimodal imaging, which combines the strengths of different imaging techniques, offers a more comprehensive understanding of biological processes. frontiersin.orgjci.org

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) , combined with Computed Tomography (CT) or Magnetic Resonance Imaging (MRI), are at the forefront of this trend.

PET/CT and SPECT/CT: These hybrid techniques provide both functional information from the radiolabeled MIBG (PET or SPECT) and detailed anatomical information from the CT scan. nih.govnih.govjornaldepneumologia.com.br This allows for precise localization of MIBG uptake within tumors and surrounding tissues. nih.govnih.gov For instance, SPECT/CT has been shown to significantly improve the interpretation of planar MIBG scans in neuroblastoma follow-up. nih.gov

PET/MRI: This combination offers the high sensitivity of PET with the excellent soft-tissue contrast and functional information of MRI. frontiersin.orgrevespcardiol.org This is particularly valuable for assessing tumor vascularization and other physiological parameters simultaneously with MIBG distribution. frontiersin.org

The development of MIBG analogs labeled with positron emitters like ¹⁸F and ¹²⁴I is further expanding its application in PET imaging. nih.gov While ¹²⁴I-MIBG has been synthesized, ¹²⁴I is not considered an ideal radionuclide for PET. nih.gov This has spurred the development of ¹⁸F-labeled MIBG analogs, which could potentially improve the imaging of NET-related diseases. nih.gov

Future directions in this area include:

Development of novel radiolabeling strategies: Creating MIBG derivatives with improved imaging characteristics for PET and SPECT. mdpi.com

Quantitative imaging analysis: Developing more sophisticated methods to quantify MIBG uptake and correlate it with biological endpoints.

Longitudinal imaging studies: Using multimodal imaging to track the effects of MIBG-based therapies over time in preclinical models. nih.gov

Application in Gene Expression and Proteomic Studies in Research Models

The use of MIBG in conjunction with gene expression and proteomic studies provides a powerful approach to unravel the molecular mechanisms underlying its effects. harvard.eduharvard.edunih.govmdpi.com By analyzing changes in gene and protein expression in response to MIBG, researchers can gain insights into the pathways it modulates. nih.gov

Gene Expression Studies:

Gene expression profiling can identify genes that are upregulated or downregulated following MIBG treatment. This can reveal novel targets and pathways affected by the compound. For example, studies could investigate how MIBG influences the expression of genes involved in cell cycle control, apoptosis, or signal transduction.

Proteomic Studies:

Proteomics allows for the large-scale analysis of protein expression and post-translational modifications. nih.govmdpi.com This can provide a more direct picture of the functional state of a cell in response to MIBG. For instance, a proteomic analysis of neuroblastoma cells treated with MIBG could identify proteins involved in its cytotoxic effects. nih.gov A study on chondroitin (B13769445) sulfate (B86663), for example, demonstrated how proteomics can differentiate the molecular effects of different compound formulations. nih.gov

The integration of these "omics" technologies with MIBG research can help to:

Identify biomarkers of response: Discovering genes or proteins that predict whether a tumor will respond to MIBG-based therapies.

Uncover mechanisms of resistance: Understanding how cancer cells develop resistance to MIBG.

Guide the development of combination therapies: Identifying pathways that can be targeted in combination with MIBG to enhance its efficacy.

Development of Optically Active or Fluorescently Labeled Derivatives for In Vitro and In Vivo Research

To facilitate research and expand the utility of MIBG, scientists are developing optically active and fluorescently labeled derivatives. asociacion-nen.orgacs.org These modified versions of MIBG allow for direct visualization and tracking in both cellular and whole-animal models without the need for radioactivity. semanticscholar.org

Fluorescently Labeled MIBG Analogs:

By attaching a fluorescent dye to the MIBG molecule, researchers can use fluorescence microscopy to study its uptake and subcellular localization in real-time. asociacion-nen.orgsemanticscholar.org This provides a powerful tool for in vitro experiments, such as screening for compounds that modulate MIBG uptake or studying its trafficking within cells. asociacion-nen.org Several fluorescent compounds structurally related to MIBG have been synthesized and evaluated for their affinity to the norepinephrine (B1679862) transporter. acs.org

For in vivo studies, near-infrared (NIR) fluorescent dyes are particularly advantageous due to their deeper tissue penetration and lower autofluorescence. semanticscholar.org

Optically Active Derivatives:

The synthesis of optically active MIBG derivatives can help to elucidate the stereospecificity of its interaction with the norepinephrine transporter and other molecular targets. core.ac.uk This knowledge is crucial for designing more potent and selective MIBG-based compounds.

The development of these derivatives is enabling new lines of investigation, including:

High-throughput screening assays: Using fluorescent MIBG analogs to rapidly screen large libraries of compounds for their ability to modulate NET function.

Intraoperative imaging: The potential use of fluorescently labeled MIBG to guide the surgical resection of tumors. semanticscholar.org

Fundamental studies of transporter biology: Using these tools to gain a deeper understanding of the structure and function of the norepinephrine transporter.

Unaddressed Scientific Questions and Challenges in Preclinical Development and Basic Science

Despite decades of research, several key questions and challenges remain in the preclinical development and basic science of 3-iodobenzylguanidinium-sulfate. Addressing these will be crucial for optimizing its clinical use and expanding its applications.

Unaddressed Scientific Questions:

Mechanisms of Non-NET Mediated Uptake: While the role of the norepinephrine transporter is well-established, the precise mechanisms and relative contributions of other transporters, such as organic cation transporters, in various tissues remain to be fully elucidated. nih.gov

Molecular Basis of Cytotoxicity: The exact molecular events that lead to cell death following the accumulation of therapeutic doses of radioiodinated MIBG are not completely understood, particularly the contribution of non-radioactive MIBG at high concentrations. nih.gov

Factors Influencing Tumor Avidity: There is significant variability in MIBG uptake among different tumors and even within the same tumor. The underlying genetic and molecular factors that determine this avidity are not fully known. nih.gov

Mechanisms of Resistance: Both primary and acquired resistance to MIBG therapy are significant clinical challenges. The molecular mechanisms driving this resistance, which may include downregulation of NET expression or altered intracellular trafficking, require further investigation. researchgate.net

Challenges in Preclinical Development:

Development of More Predictive Animal Models: Creating preclinical models that more accurately reflect the heterogeneity of human neuroblastoma and other MIBG-avid tumors is essential for evaluating new therapeutic strategies. aacrjournals.orgaacrjournals.org

Improving Therapeutic Efficacy: While MIBG therapy is effective for some patients, response rates can be transient. aacrjournals.org Developing strategies to enhance its efficacy, such as combination therapies or the use of more potent radionuclides like astatine-211 (B1237555), is a key challenge. aacrjournals.orgaacrjournals.org

Minimizing Off-Target Toxicity: Accumulation of MIBG in normal tissues can lead to toxicity. nih.gov Developing strategies to reduce this off-target uptake, for example, by co-administering inhibitors of non-target transporters, is an important area of research. nih.gov

Standardization of Preclinical Studies: There is a need for greater standardization in preclinical research methodologies to ensure the reproducibility and comparability of results across different studies. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Iodobenzylguanidinium-sulfate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-iodobenzyl bromide and guanidine derivatives under anhydrous conditions, followed by sulfate salt formation. Purification via recrystallization (using ethanol/water mixtures) is critical. Validate purity using:

- 1H/13C NMR to confirm structural integrity (e.g., absence of unreacted precursors).

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.

- Elemental analysis to confirm stoichiometric sulfate incorporation.

For known compounds, cite prior literature for identity confirmation; for novel derivatives, include full spectral data in supplementary materials .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer : Solubility profiling in polar solvents (e.g., DMSO, water) is essential for assay design. Stability studies should assess:

- pH dependence : Use HPLC to monitor degradation in buffers (pH 2–12) over 24–72 hours.

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen to determine decomposition thresholds.

Report conditions where the compound remains >95% intact to guide storage (e.g., -20°C in desiccated form) .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

- Methodological Answer : Standardize protocols by:

- Batch consistency : Use identical synthetic lots for longitudinal studies.

- Vehicle controls : Include DMSO/water controls at concentrations matching experimental doses.

- Dose-response validation : Perform triplicate experiments with IC50/EC50 calculations using nonlinear regression (e.g., GraphPad Prism).

Document deviations (e.g., solvent impurities) in supplementary materials .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target selectivity?

- Methodological Answer : Use density functional theory (DFT) to predict electronic properties (e.g., charge distribution at the iodobenzyl group) influencing receptor binding. Pair with molecular dynamics (MD) simulations to assess sulfate interaction with solvent or active sites. Validate predictions via:

- Structure-activity relationship (SAR) studies : Synthesize analogs with halogen substitutions (e.g., Cl, Br) and compare binding affinities using SPR or ITC .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Address discrepancies (e.g., variable IC50 values) through:

- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies using PRISMA guidelines.

- Orthogonal assays : Confirm activity via independent methods (e.g., fluorescence polarization vs. radiometric assays).

- Statistical rigor : Apply ANOVA with post-hoc tests to identify outliers or confounding variables (e.g., batch effects) .

Q. How should researchers design dose-ranging studies to minimize off-target effects of this compound?

- Methodological Answer : Implement a fractional factorial design to test multiple variables (e.g., concentration, exposure time) efficiently. Include:

- Toxicity screens : Measure mitochondrial membrane potential (JC-1 assay) and caspase-3 activation in primary cells.

- Selectivity profiling : Use kinome-wide or GPCR panels to identify off-target interactions.

Data normalization to vehicle controls and inclusion of positive/negative controls are critical .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50. Assess goodness-of-fit via R² and residual plots. For multi-experiment datasets, apply mixed-effects models to account for inter-experiment variability. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. How can researchers integrate heterogeneous data (e.g., in vitro, in silico) to hypothesize mechanisms of action?

- Methodological Answer : Employ evidence synthesis frameworks :

- Triangulation : Cross-validate findings from SPR (binding), transcriptomics (pathway enrichment), and MD simulations (binding pose stability).

- Bayesian networks : Model probabilistic relationships between compound structure and observed phenotypes.

Highlight consistencies/inconsistencies in discussion sections, referencing prior literature .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.